molecular formula C20H27N3O6S B2812553 Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235321-83-1

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2812553
CAS No.: 1235321-83-1
M. Wt: 437.51
InChI Key: ZJCMYEXLLBCOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a sulfonamide group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Ester: The final step involves esterification, where the sulfonamide-piperidine intermediate is reacted with phenyl chloroformate under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or esters.

Scientific Research Applications

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds such as:

    Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylamino)methyl)piperidine-1-carboxylate: Lacks the sulfonamide group, which may affect its binding properties.

    Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-acetate: Contains an acetate group instead of a carboxylate, which may influence its reactivity and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 4-[[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S/c24-18-7-4-8-19(25)23(18)13-14-30(27,28)21-15-16-9-11-22(12-10-16)20(26)29-17-5-2-1-3-6-17/h1-3,5-6,16,21H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCMYEXLLBCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.